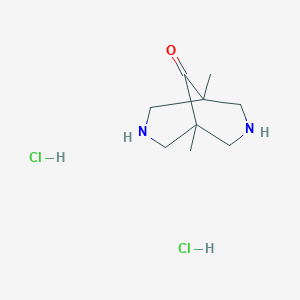

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride

Overview

Description

“1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It is also known by other synonyms such as “1,5-dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one dihydrochloride” and “3,7-Diazabicyclo (3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride” among others .

Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” consists of a bicyclic framework with two nitrogen atoms and a carbonyl group . The InChI code for this compound is “InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9 (2,7 (8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H” and the canonical SMILES is "CC12CNCC (C1=O) (CNC2)C.Cl.Cl" .Physical And Chemical Properties Analysis

The molecular weight of “1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride” is 241.16 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 41.1 Ų . It is a solid at room temperature .Scientific Research Applications

Formation of Spirocyclic Quaternary Ammonium Salts

Spirocyclic quaternary ammonium salts of N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been obtained for the first time by its reaction with 1,4-dibromobutane and 1,5-dibromopentane . This opens up new possibilities for the synthesis of complex organic compounds .

Development of Radiopharmaceuticals

Due to their efficient bidentate ligands capable of forming stable complexes with transition metals, bispidines are of great interest for the development of radiopharmaceuticals for nuclear medicine . For example, radiopharmaceuticals based on 64 Cu for PET diagnostics .

Biological Activity

Bispidines show a wide spectrum of biological activity . The introduction of different fragments, chiral including, in the bicyclic structure of bispidine allows preparation of ligands with prescribed properties for specific metal-complex transformations .

Catalysts of Henry Reaction

Conjugates of bispidine and chiral monoterpenoids can act as catalysts of Henry reaction both as themselves and as metal complexes in the presence of Cu (II) and Zn (II) salts .

Synthesis of Bispidinones

The bispidinones were prepared from the easily accessed 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, through an amide bond formation reaction . This provides a new method for the synthesis of bispidinones.

Potential Green Hypergolic Propellants

1,5-Diazabicyclo[3.1.0]Hexane Type Compounds, which are related to 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride, have been researched as potential green hypergolic propellants . This could lead to more environmentally friendly rocket fuels.

properties

IUPAC Name |

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJBOHHKBBLDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC(C1=O)(CNC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169419 | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172882-04-1 | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172882041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

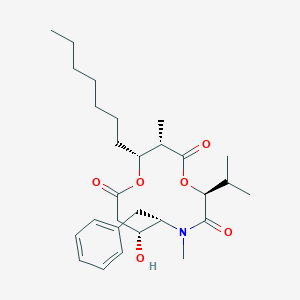

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)